TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE
Description
Properties
IUPAC Name |
tert-butyl 2-bromo-2-diethoxyphosphorylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQCXBJSCWQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC(C)(C)C)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE typically involves the reaction of tert-butyl bromoacetate with diethyl phosphite. The reaction is carried out under controlled conditions to ensure high yield and purity. The ester is dissolved in diethyl ether, washed with ice-cold 10% aqueous potassium carbonate, dried over calcium chloride, filtered, and evaporated. The product is then fractionated through a Vigreux column under vacuum .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in this compound serves as a reactive site for nucleophilic substitution. Key examples include:
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Reaction with amines : Forms α-phosphorylated amino acid derivatives under mild basic conditions.
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Alkoxyde substitution : Sodium hydride facilitates replacement of bromine with alkoxy groups, yielding phosphorylated esters.
Example reaction pathway (from cyclopropane synthesis studies):
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Reaction with cinchona alkaloid-derived ammonium ylides produces stereoselective cyclopropanes.
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Conditions : NaH (base), THF solvent, 0°C → RT.
Michael Addition-Initiated Cyclization
This compound participates in enantioselective Michael addition/ring-opening cascades:
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Mechanism : The bromine atom acts as a leaving group, enabling attack by nucleophilic ylides. Subsequent deprotonation forms a stabilized carbanion, which undergoes conjugate addition to α,β-unsaturated esters.
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Key reagent : Cinchonine-derived catalysts induce high stereocontrol .
Experimental data :
| Reaction Component | Details |
|---|---|
| Catalyst | Cinchonine (8 or 9) |
| Base | Sodium hydroxide |
| Solvent | Dichloromethane |
| Stereoselectivity | 94% ee |
Oxidative Transformations
Controlled oxidation of the phosphoryl group has been demonstrated:
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Reagent : Meta-chloroperbenzoic acid (MCPBA) oxidizes the phosphorus center, forming phosphorylated oxides.
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Workup : Sequential washing with NaHCO₃ and brine, followed by silica gel chromatography.
Hydrolysis and Ester Cleavage
The tert-butyl ester group undergoes acid-catalyzed hydrolysis:
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Conditions : HCl (aq), THF, reflux.
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Product : 2-Bromo-2-(diethoxyphosphoryl)acetic acid.
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Application : Intermediate for collagenase inhibitors.
Comparative Reactivity Table
Mechanistic Insights
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Steric effects : The tert-butyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the bromine atom.
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Electronic effects : The electron-withdrawing phosphoryl group polarizes the C-Br bond, enhancing its susceptibility to substitution.
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the applications of tert-butyl 2-bromo-2-(diethoxyphosphoryl)acetate are not available within the provided search results, the available literature does provide some insight into its role as a chemical intermediate.
Chemical Properties
this compound has the following chemical properties :
- IUPAC Name: this compound
- CAS Number: 179106-93-5
- Molecular Formula: C10H20BrO5P
- Molecular Weight: 331.15
- Purity: 95%
Synthetic Applications
this compound is a reagent used in organic synthesis . For example, it can be used as an intermediate phosphonate .
One study details the use of tert-butyl diethylphosphonoacetate (closely related in structure and function) in the synthesis of a chemical compound. p-chlorobenzyl bromide was reacted with tert-butyl diethylphosphonoacetate in the presence of sodium hydride to yield an intermediate phosphonate .
Another study notes that tert-butyl bromoacetate has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It can also be used as a building block for substituted t-butyl acetates .
Table of Applications
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE involves its reactivity as an ester and a brominated compound. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-phosphorus or carbon-oxygen bonds. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
tert-Butyl 2-Bromo-2-(2-nitrophenyl)acetate (Compound 3 in )
- Structure : Bromoester with a 2-nitrophenyl group.
- Synthesis : Prepared via bromination of tert-butyl 2-(2-nitrophenyl)acetate using bromine or N-bromosuccinimide (NBS) under mild conditions .
- Applications :
- Key Difference: The nitro group facilitates photochemical reactivity, whereas the diethoxyphosphoryl group in the target compound may favor phosphorylation or organometallic coupling.
tert-Butyl 2-Bromo-2-(4-acetylphenyl)acetate (Compound 59 in )
- Structure : Bromoester with a 4-acetylphenyl substituent.
- Synthesis: Monoalkylation of cyclen with tert-butyl 2-bromo-2-(4-acetylphenyl)acetate, followed by deprotection with TFA/water .
- Applications :
tert-Butyl 2-Bromoisobutyrate ()
- Structure : Simple brominated tert-butyl ester without additional substituents.
- Applications :
- Key Difference : The lack of a phosphoryl or aromatic group limits its utility in specialized syntheses but enhances stability for analytical use.
(2-Benzo[1,3]dioxol-5-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester ()
- Structure : Carbamic acid tert-butyl ester with a benzodioxol group.
- Applications :
- Key Difference : The carbamate group introduces nitrogen-based reactivity, unlike the phosphoryl group’s phosphorus-centered chemistry.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Reactivity : Brominated tert-butyl esters with electron-withdrawing groups (e.g., nitro, phosphoryl) exhibit enhanced electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions .
- Biological Relevance : Nitro-substituted analogs show promise in neuroscience due to photolabile properties, while phosphoryl derivatives may expand applications in kinase inhibitor synthesis .
- Analytical Utility : Simpler analogs like tert-butyl 2-bromoisobutyrate are indispensable for regulatory compliance, underscoring the importance of substituent-driven functionality .
Biological Activity
Tert-butyl 2-bromo-2-(diethoxyphosphoryl)acetate (CAS No. 27784-76-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications based on diverse research findings.
- Molecular Formula : CHOP
- Molecular Weight : 252.24 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 274.7 °C at 760 mmHg
- LogP : 1.61
These properties suggest that the compound is relatively stable and soluble in organic solvents, making it suitable for various synthetic and biological applications.
Inhibition of Histone Deacetylases (HDACs)
One of the notable biological activities of this compound is its role as an important precursor for HDAC inhibitors. HDACs are critical enzymes involved in the regulation of gene expression through histone modification, and their inhibition has therapeutic implications in cancer treatment and neurodegenerative diseases .
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit selective cytotoxicity against various cancer cell lines, particularly T-lymphoblastic cell lines, with IC values significantly lower than those observed in non-cancerous cells . This selectivity suggests that the compound may induce apoptosis specifically in malignant cells while sparing normal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Synthesis and Evaluation :
- A study reported the synthesis of various derivatives of diethoxyphosphoryl acetate, including this compound, and evaluated their inhibitory effects on PNP (purine nucleoside phosphorylase), a target for treating T-cell malignancies . The synthesized compounds demonstrated promising inhibitory activities with low nanomolar IC values.
- Mechanistic Insights :
- In Vivo Studies :
Summary Table of Biological Activities
Q & A
Q. What are the key considerations for synthesizing tert-butyl 2-bromo-2-(diethoxyphosphoryl)acetate, and how can reaction efficiency be optimized?
The synthesis typically involves alkylation or phosphorylation of tert-butyl bromoacetate derivatives. For example, analogous compounds like tert-butyl 2-bromo-2-(2-nitrophenyl)acetate are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions . Key factors include:
- Reagent stoichiometry : Excess diethyl phosphite or phosphorylating agents may improve yields.
- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions like hydrolysis of the bromine or phosphoryl groups .
- Catalysis : Triethylamine or other bases are used to neutralize acidic byproducts and drive the reaction forward .
Q. How should researchers safely handle and store this compound given limited toxicity data?
While specific toxicity data for this compound is unavailable, its structural analogs (e.g., tert-butyl esters with bromine/phosphoryl groups) suggest:
- Storage : Keep under inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition .
- Handling : Use fume hoods, gloves, and eye protection. Assume potential irritancy (H315-H319-H335 hazard codes for related compounds) .
- Waste disposal : Treat as halogenated waste due to the bromine moiety, following institutional guidelines for organophosphorus compounds .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : , , and NMR confirm the ester, bromine, and phosphoryl group integration. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in NMR .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+Na] peaks for CHBrOP).
- IR spectroscopy : Detect C=O (ester) at ~1720 cm and P=O at ~1250 cm .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling or substitution reactions?
The bromine atom acts as a leaving group, enabling nucleophilic substitution (S2) or transition metal-catalyzed coupling (e.g., Suzuki, Heck). For instance:
- In peptide synthesis, bromoacetates facilitate alkylation of amines or thiols under mild conditions .
- Mechanistic insight : Steric hindrance from the tert-butyl group may slow S2 reactions, favoring elimination pathways if bases are present. Computational modeling (DFT) can predict regioselectivity .
Q. What strategies mitigate side reactions during phosphorylation or esterification steps?
Common issues include hydrolysis of the phosphoryl group or tert-butyl cleavage. Solutions:
- Moisture control : Use rigorously dried solvents and Schlenk-line techniques.
- Protecting groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups in intermediates) .
- Kinetic monitoring : Use in situ NMR to track phosphorylation progress and adjust reagent ratios dynamically .
Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?
Discrepancies often arise from:
- Purity of starting materials : Bromoacetate derivatives degrade if stored improperly; verify via NMR before use.
- Catalyst variability : Pd-based catalysts (e.g., Pd(PPh)) may require precise ligand ratios for reproducibility .
- Reaction scale : Small-scale optimizations (<1 mmol) may not translate linearly to larger scales due to heat transfer or mixing inefficiencies.
Q. What are the applications of this compound in modular synthesis of bioactive molecules?
- Photocaging : The phosphoryl group can act as a photolabile protecting group. For example, analogs like bis-CNB-GABA use nitroaryl groups for light-triggered release in neuronal studies .
- Bifunctional linkers : The bromine and phosphoryl moieties enable sequential functionalization (e.g., alkylation followed by phosphorylation) in drug-conjugate synthesis .
Q. How can computational methods aid in predicting the compound’s reactivity or stability?
- Molecular dynamics (MD) : Simulate solvation effects on hydrolysis rates of the tert-butyl ester.
- Density Functional Theory (DFT) : Calculate activation energies for bromine displacement or phosphoryl group interactions with metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
